molecular formula C8H9ClN2O3S B2583087 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1463535-18-3

4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B2583087
CAS No.: 1463535-18-3
M. Wt: 248.68
InChI Key: XEVUBSSDXQJFSR-UHFFFAOYSA-N
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Description

4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a chloro group, a morpholine ring, and a carboxylic acid group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the chloro and morpholine substituents. One common synthetic route includes the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring. Subsequent chlorination and morpholine substitution can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution with an amine could produce an amide.

Scientific Research Applications

4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives with various substituents, such as:

  • 4-Chloro-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylic acid
  • 4-Chloro-2-(pyrrolidin-4-yl)-1,3-thiazole-5-carboxylic acid
  • 4-Chloro-2-(azepan-4-yl)-1,3-thiazole-5-carboxylic acid

Uniqueness

The uniqueness of 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The morpholine ring, in particular, can enhance its solubility and bioavailability, making it a valuable scaffold for drug development.

Properties

IUPAC Name

4-chloro-2-morpholin-4-yl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c9-6-5(7(12)13)15-8(10-6)11-1-3-14-4-2-11/h1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVUBSSDXQJFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(S2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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